molecular formula C9H11NO B14898764 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile

3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile

Cat. No.: B14898764
M. Wt: 149.19 g/mol
InChI Key: XVOSAYBYHGHPGM-UHFFFAOYSA-N
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Description

3-(3-Methylbicyclo[111]pentan-1-yl)-3-oxopropanenitrile is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced catalysts and optimized reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile stands out due to its nitrile functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(3-methyl-1-bicyclo[1.1.1]pentanyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H11NO/c1-8-4-9(5-8,6-8)7(11)2-3-10/h2,4-6H2,1H3

InChI Key

XVOSAYBYHGHPGM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2)C(=O)CC#N

Origin of Product

United States

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